molecular formula C16H14N4O3S B14983995 N-[3-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-[3-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B14983995
M. Wt: 342.4 g/mol
InChI Key: DWEDKPBZVBBQPU-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine classThe unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, contributes to its wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . These reactions are often carried out under solvent-free conditions using microwave irradiation to promote the reaction and improve yields .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of microwave-assisted synthesis and ionic liquids as catalysts can enhance the efficiency and sustainability of the process . The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[3-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

N-[3-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes involved in cell proliferation and survival, such as kinases and proteases . This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death. The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications .

Comparison with Similar Compounds

N-[3-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other thiazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H14N4O3S/c1-9-8-24-16-17-7-13(15(23)20(9)16)14(22)19-12-5-3-4-11(6-12)18-10(2)21/h3-8H,1-2H3,(H,18,21)(H,19,22)

InChI Key

DWEDKPBZVBBQPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

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